Cas no 33868-50-7 (2-oxo-2-phenylethyl benzoate)

2-oxo-2-phenylethyl benzoate structure
2-oxo-2-phenylethyl benzoate structure
Product Name:2-oxo-2-phenylethyl benzoate
Numero CAS:33868-50-7
MF:C15H12O3
MW:240.253984451294
CID:918497
PubChem ID:118562
Update Time:2025-04-19

2-oxo-2-phenylethyl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-oxo-2-phenylethyl benzoate
    • phenacyl benzoate
    • 2-benzoyloxy-1-phenylethanone
    • 2-Benzoyloxyacetophenone
    • AC1L3N6K
    • AC1Q62OA
    • benzoic acid 2-oxo-2-phenylethyl ester
    • benzoic acid 2-oxo-2-phenyl-ethyl ester
    • benzoic acid phenacyl ester
    • Ethanone, 2-(benzoyloxy)-1-phenyl-
    • NSC16296
    • PhC(O)OCH2C(O)Ph
    • SureCN83331
    • NSC 130887
    • YDZANNORUSYHFB-UHFFFAOYSA-N
    • NSC130887
    • UNII-PZT978WPA0
    • Acetophenone, 2-hydroxy-, benzoate
    • .ALPHA.-BENZOYLOXYACETOPHENONE
    • NSC-130887
    • SR-01000197434
    • SR-01000197434-1
    • PZT978WPA0
    • SCHEMBL83331
    • STK388033
    • CHEMBL509095
    • NSC 16296
    • HMS1578K20
    • 2-Oxo-2-phenylethyl benzoate #
    • A6141
    • 2-(BENZOYLOXY)-1-PHENYLETHANONE
    • 2-Benzoylxyacetophenone
    • DTXSID80187500
    • 5-chloro-2-trifluoromethyl-pyridine
    • Phenacylbenzoate
    • benzoyloxyacetophenone
    • AKOS003646336
    • NSC-16296
    • 33868-50-7
    • Inchi: 1S/C15H12O3/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2
    • Chiave InChI: YDZANNORUSYHFB-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)COC(C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 240.07866
  • Massa monoisotopica: 240.078644241g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 286
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • PSA: 43.37
  • LogP: 2.72630
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.